molecular formula C13H20N2O B8274788 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol CAS No. 955370-04-4

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol

Katalognummer: B8274788
CAS-Nummer: 955370-04-4
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: SBMNRQBVTCYSES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol typically involves the reaction of 4-aminophenylpiperidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(4-(4-Aminophenyl)piperidin-1-yl)ethan-1-ol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

955370-04-4

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-[4-(4-aminophenyl)piperidin-1-yl]ethanol

InChI

InChI=1S/C13H20N2O/c14-13-3-1-11(2-4-13)12-5-7-15(8-6-12)9-10-16/h1-4,12,16H,5-10,14H2

InChI-Schlüssel

SBMNRQBVTCYSES-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=CC=C(C=C2)N)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.